molecular formula C16H16O4 B123332 Ethyl 5-benzyloxy-2-hydroxybenzoate CAS No. 83526-27-6

Ethyl 5-benzyloxy-2-hydroxybenzoate

Cat. No.: B123332
CAS No.: 83526-27-6
M. Wt: 272.29 g/mol
InChI Key: XWKPDFDFYRUHFL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-benzyloxy-2-hydroxybenzoate can be synthesized through a multi-step process involving the esterification of 5-benzyloxy-2-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form ethyl 5-benzyloxy-2-hydroxybenzyl alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the benzyloxy group, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

Ethyl 5-benzyloxy-2-hydroxybenzoate is widely used in scientific research due to its versatile chemical properties. It is employed in:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a potential lead compound in drug discovery for its bioactive properties.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-benzyloxy-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The hydroxyl group at the ortho position also plays a crucial role in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

    Ethyl 2-hydroxybenzoate (Ethyl salicylate): Similar structure but lacks the benzyloxy group.

    Methyl 5-benzyloxy-2-hydroxybenzoate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 4-hydroxybenzoate (Ethyl paraben): Similar ester functionality but with a hydroxyl group at the para position.

Uniqueness: this compound is unique due to the presence of both the benzyloxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The benzyloxy group enhances lipophilicity and membrane permeability, while the hydroxyl group provides sites for hydrogen bonding and electrostatic interactions .

Properties

IUPAC Name

ethyl 2-hydroxy-5-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-2-19-16(18)14-10-13(8-9-15(14)17)20-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKPDFDFYRUHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In 100 ml of acetone is dissolved 15 g (0.0824 moles) of ethyl 2,5-dihydroxybenzoate, 13.9 g (0.110 mole) benzyl chloride and 34.1 g (0.247 mole) potassium carbonate. The mixture is heated to its reflux temperature and maintained at reflux for 22 hours. The solution is filtered and the residue is washed with acetone. The filtrate and washings are concentrated, and the residue is dissolved in diethyl ether. The ether extracts are washed twice with water then with saturated sodium chloride solution and finally dried over magnesium sulfate. The magnesium sulfate is removed by filtration and the solution is evaporated to provide a suspension of product which is triturated with hexane and dried to provide a solid. The solid is recrystallized from hexane to provide ethyl 5-benzyloxy-2-hydroxybenzoate, m.p. 71.5°-73° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
34.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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